Navigating the Uncharted Territory of 5-Aminobenzene-1,2,4-tricarboxylic Acid: A Technical Guide to its Crystal Structure Determination and Application
Navigating the Uncharted Territory of 5-Aminobenzene-1,2,4-tricarboxylic Acid: A Technical Guide to its Crystal Structure Determination and Application
Abstract
This technical guide addresses the current state of knowledge regarding the crystal structure of 5-Aminobenzene-1,2,4-tricarboxylic acid. To date, a publically available, experimentally determined crystal structure for this specific isomer remains elusive. This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to elucidate its three-dimensional atomic arrangement. By synthesizing established methodologies and drawing upon data from structurally related aminobenzoic acids, this guide provides a robust framework for the synthesis, crystallization, and structural determination of the title compound. Furthermore, it delves into computational approaches to predict its structure and explores potential applications, particularly in the realm of metal-organic frameworks (MOFs) and pharmaceutical sciences, based on the known utility of its isomers.
Introduction: The Significance of an Undetermined Structure
5-Aminobenzene-1,2,4-tricarboxylic acid is a fascinating molecule possessing a unique combination of functional groups: a primary amine and three carboxylic acid moieties arranged asymmetrically on a benzene ring. This arrangement imparts the potential for complex hydrogen bonding networks and coordination with metal ions, making it a prime candidate for the construction of novel supramolecular assemblies and functional materials. The precise knowledge of its crystal structure is a critical prerequisite for understanding its physicochemical properties and for rationally designing materials with tailored characteristics.
The absence of a determined crystal structure in public repositories such as the Cambridge Structural Database (CSD) presents both a challenge and an opportunity.[1] It underscores a gap in our fundamental understanding of this compound and invites rigorous scientific investigation. This guide is designed to equip researchers with the foundational knowledge and practical protocols to bridge this gap.
A Proposed Research Workflow for Structure Elucidation
The determination of a novel crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages for elucidating the crystal structure of 5-Aminobenzene-1,2,4-tricarboxylic acid.
Caption: A proposed workflow for the determination and analysis of the crystal structure of 5-Aminobenzene-1,2,4-tricarboxylic acid.
Experimental Protocols
Synthesis of 5-Aminobenzene-1,2,4-tricarboxylic acid
While a specific, optimized synthesis for 5-aminobenzene-1,2,4-tricarboxylic acid is not readily found in the literature, a plausible synthetic route can be adapted from methods used for its isomers, such as 5-amino-1,2,3-benzenetricarboxylic acid.[2] A common approach involves the nitration of a suitable benzene-tricarboxylic acid precursor followed by reduction of the nitro group to an amine.
Hypothetical Synthetic Protocol:
-
Nitration of 1,2,4-Benzenetricarboxylic Acid:
-
Dissolve 1,2,4-benzenetricarboxylic acid in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the mixture onto ice to precipitate the nitrated product.
-
Filter, wash with cold water, and dry the crude 5-nitrobenzene-1,2,4-tricarboxylic acid.
-
-
Reduction of the Nitro Group:
-
Suspend the nitrated product in a suitable solvent such as ethanol or water.
-
Add a reducing agent, for example, tin(II) chloride in the presence of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Heat the reaction mixture under reflux for several hours.
-
After completion of the reaction (monitored by thin-layer chromatography), cool the mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude 5-aminobenzene-1,2,4-tricarboxylic acid.
-
Filter the product, wash with water, and purify by recrystallization.
-
Single Crystal Growth
Growing high-quality single crystals is often the most challenging step in structure determination. For aminobenzoic acids, slow evaporation from a suitable solvent is a commonly employed technique.[3][4][5]
Step-by-Step Crystal Growth Protocol:
-
Solvent Screening: Test the solubility of the purified 5-aminobenzene-1,2,4-tricarboxylic acid in a range of solvents (e.g., water, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) at different temperatures.
-
Preparation of a Saturated Solution: Prepare a saturated or slightly undersaturated solution of the compound in a chosen solvent at an elevated temperature.
-
Slow Evaporation:
-
Filter the hot solution into a clean vial to remove any particulate matter.
-
Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
| Parameter | Rationale | Example from Literature |
| Solvent Choice | The solvent should have moderate solubility for the compound and a relatively low vapor pressure to allow for slow crystal growth. | Ethanol was used to grow single crystals of 4-nitroaniline 4-aminobenzoic acid.[3][4] |
| Temperature | A constant temperature is crucial to avoid rapid crystallization and the formation of polycrystalline material. | |
| Evaporation Rate | A slow evaporation rate is essential for the growth of large, well-ordered single crystals. | Covering the crystallization vessel with a perforated film is a common practice. |
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the molecular and crystal structure.[6][7][8]
Data Collection and Structure Refinement Workflow:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Expected Crystallographic Parameters (Based on Isomers and Related Structures):
| Parameter | Expected Range/Value | Rationale/Comparison |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of similar size and complexity. |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) or non-centrosymmetric | The presence of multiple hydrogen bond donors and acceptors could lead to complex packing arrangements. |
| Unit Cell Dimensions | a, b, c ≈ 5-20 Å; β ≈ 90-110° | Based on the unit cell dimensions of other aminobenzoic acid derivatives. |
| Hydrogen Bonding | Extensive intermolecular hydrogen bonding involving carboxylic acid dimers and amine-carboxyl interactions. | The presence of both amino and carboxylic acid groups strongly suggests the formation of a robust hydrogen-bonded network. |
Computational Analysis: A Predictive Approach
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the likely molecular conformation and crystal packing of 5-aminobenzene-1,2,4-tricarboxylic acid.[9][10][11][12]
Computational Workflow:
-
Conformational Analysis: Perform a conformational search to identify the lowest energy conformer of the isolated molecule.
-
Crystal Structure Prediction (CSP): Employ CSP algorithms to generate a set of plausible crystal structures based on the optimized molecular conformation.
-
Lattice Energy Calculations: Calculate the lattice energies of the predicted structures to identify the most thermodynamically stable polymorphs.
-
Property Prediction: From the predicted crystal structure, properties such as the theoretical powder X-ray diffraction pattern, vibrational spectra, and electronic properties can be calculated and later compared with experimental data.
Caption: A workflow for the computational prediction of the crystal structure of 5-Aminobenzene-1,2,4-tricarboxylic acid.
Potential Applications
The unique structural features of 5-aminobenzene-1,2,4-tricarboxylic acid suggest its potential utility in several areas of materials science and drug development.
Metal-Organic Frameworks (MOFs)
The presence of multiple carboxylic acid groups makes this molecule an excellent candidate as an organic linker for the synthesis of MOFs.[13][14][15][16][17] The amino group can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in:
-
Gas storage and separation: The porosity of the MOF can be tailored to selectively adsorb certain gases.
-
Catalysis: The amino groups can be functionalized to introduce catalytic sites.
-
Sensing: The framework can be designed to interact with specific analytes, leading to a detectable signal.
Pharmaceutical Sciences
Aminobenzoic acid derivatives are important scaffolds in medicinal chemistry.[18] The title compound could serve as a versatile building block for the synthesis of novel bioactive molecules. The carboxylic acid groups can be converted to esters or amides, while the amino group can be acylated or alkylated to generate a library of compounds for biological screening.
Conclusion
While the crystal structure of 5-Aminobenzene-1,2,4-tricarboxylic acid remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. By following the proposed experimental and computational workflows, researchers can systematically approach the synthesis, crystallization, and structure determination of this intriguing molecule. The insights gained from its crystal structure will undoubtedly pave the way for the rational design of new materials and molecules with valuable applications in diverse scientific fields.
References
- Rajesh, P., et al. (2014). Crystal Growth, Optical and Thermal Studies of 4-Nitroaniline 4- Aminobenzoic Acid: A Fluorescent Material. Chemical Science Review and Letters, 2(6), 521-525.
- Rajesh, P., et al. (2014). Synthesis, growth, structural, optical and thermal properties of an organic single crystal: 4-nitroaniline 4-aminobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 649-654.
- Lee, J., et al. (2015). Growth of oriented p-aminobenzoic acid crystals by directional freezing. Scientific Reports, 5, 17052.
- Rai, U. S., & Singh, R. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(7), 1025-1036.
- Rajesh, P., et al. (2014). Synthesis, growth, structural, optical and thermal properties of an organic single crystal: 4-Nitroaniline 4-aminobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 649-654.
- Harris, K. D., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 5(4), 1371-1377.
- Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 63(21), 9801–9808.
- Mary, Y. S., & Panicker, C. Y. (2023).
- Thermo Fisher Scientific. (2021). X-ray Diffraction Analysis of Active Pharmaceutical Ingredients.
- Papasavva, S., et al. (2007). A density functional and ab initio investigation of the p-aminobenzoic acid molecule. Journal of Molecular Structure: THEOCHEM, 806(1-3), 227-235.
- Iowa State University. X-Ray Diffraction Basics.
- EBSCO. X-ray Determination Of Molecular Structure. Physics Research Starters.
- ResearchGate. Metal-Organic Frameworks (MOFs)
- Jebisha, M., et al. (2026). Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups.
- Guimaraes, B. G., et al. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. IUCrJ, 6(Pt 5), 785–793.
- Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 63(21), 9801–9808.
- CCDC.
- Al-Talla, Z., et al. (2021).
- ChemBK. 5-AMINO-BENZENE-1,2,3-TRICARBOXYLIC ACID.
- Wyrębek, P., & Suwińska, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4625.
- Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallisation. Inorganic Chemistry, 63(21), 9801-9808.
- Kumar, A., et al. (2021). Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment. Environmental Science: Water Research & Technology, 7(10), 1836-1849.
- ResearchGate.
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. chembk.com [chembk.com]
- 3. chesci.com [chesci.com]
- 4. Synthesis, growth, structural, optical and thermal properties of an organic single crystal: 4-nitroaniline 4-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 6. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.cn]
- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
